molecular formula C13H9ClN2S B1298708 5-Benzothiazol-2-yl-2-chloro-phenylamine CAS No. 292644-34-9

5-Benzothiazol-2-yl-2-chloro-phenylamine

Cat. No.: B1298708
CAS No.: 292644-34-9
M. Wt: 260.74 g/mol
InChI Key: IRRAMJXBKRGJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzothiazol-2-yl-2-chloro-phenylamine is a useful research compound. Its molecular formula is C13H9ClN2S and its molecular weight is 260.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis A study conducted by Aydın et al. (2002) explored the crystal structure of a compound derived from the reaction involving 5-chloro-2-benzothiazolinone. This research aimed to clarify the molecular structure of benzothiazole derivatives through single-crystal X-ray analysis, demonstrating the compound's steric interactions and molecular conformations. The study's findings contribute to understanding the structural characteristics of benzothiazole derivatives, which is crucial for designing materials with specific physical properties (Aydın, Arici, Akkurt, Akkoç, & Şahin, 2002).

Anticonvulsant Properties Siddiqui et al. (2009) synthesized and evaluated a series of benzothiazole urea compounds for their anticonvulsant and toxicity properties. Compounds exhibiting significant protection in maximal electroshock seizure (MES) tests were identified, indicating potential therapeutic applications in epilepsy treatment. This study showcases the relevance of benzothiazole derivatives in developing new anticonvulsant drugs, highlighting the importance of specific substituents in enhancing activity (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Arshad, 2009).

MR Contrast Agent Development Saini et al. (2013) focused on the synthesis and evaluation of a Gd-based MR contrast agent designed for brain imaging. The compound, featuring a benzothiazole unit, was assessed for its relaxivity and stability, showing promising results for MR imaging applications. This research highlights the utility of benzothiazole derivatives in enhancing diagnostic imaging techniques, particularly for brain-specific imaging (Saini, Varshney, Tiwari, Kaul, Allard, Ishar, & Mishra, 2013).

Antimicrobial and Antifungal Activities Chauhan et al. (2015) investigated the antimicrobial efficacy of benzothiazole pyrazole derivatives. The synthesized compounds displayed good to moderate activity against various bacterial and fungal strains, underscoring the potential of benzothiazole derivatives in developing new antimicrobial agents. This study supports the exploration of benzothiazole chemistry for creating compounds that combat microbial infections (Chauhan, Siddiqui, Kataria, & Singh, 2015).

Antibacterial and Antioxidant Properties Arafat et al. (2022) synthesized a series of benzothiazolopyridine and triazole derivatives and assessed their antioxidant and antibacterial activities. The compounds exhibited potent antioxidant properties and selective antibacterial activity, suggesting their application in treating oxidative stress-related conditions and bacterial infections. This research signifies the dual therapeutic potential of benzothiazole derivatives, combining antioxidant and antibacterial effects (Arafat, Abdel‐Latif, El-Taweel, Ayyad, & Mohamed, 2022).

Biochemical Analysis

Biochemical Properties

5-Benzothiazol-2-yl-2-chloro-phenylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . This inhibition is significant in the context of developing treatments for hyperpigmentation disorders. Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially modulating their function and impacting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Furthermore, this compound affects gene expression, altering the transcription of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For example, its interaction with tyrosinase involves binding to the enzyme’s active site, preventing substrate access and subsequent melanin production . Additionally, this compound can modulate enzyme activity through allosteric interactions, leading to changes in cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, reducing its efficacy. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function are sustained over time, with no significant loss of activity observed.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic effects can be observed, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, this compound can affect metabolic flux, altering the levels of key metabolites involved in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes and reach intracellular targets.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis in cancer cells. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRAMJXBKRGJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352198
Record name 5-Benzothiazol-2-yl-2-chloro-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292644-34-9
Record name 5-Benzothiazol-2-yl-2-chloro-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.